REACTION_CXSMILES
|
C[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([C:11]#[N:12])[C:3]=1[Cl:13].[OH-].[Na+].Cl>CO>[Cl:13][C:3]1[C:4]([C:11]#[N:12])=[C:5]([CH:9]=[CH:10][CH:2]=1)[C:6]([OH:8])=[O:7] |f:1.2|
|
Name
|
|
Quantity
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430 mg
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Type
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reactant
|
Smiles
|
CC1=C(C(=C(C(=O)O)C=C1)C#N)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
obtained by the same manner as in U.S
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Type
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EXTRACTION
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Details
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was extracted with chloroform
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Type
|
WASH
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Details
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The organic layer was washed with water and saturated brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The organic layer was filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C(=O)O)C=CC1)C#N
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |